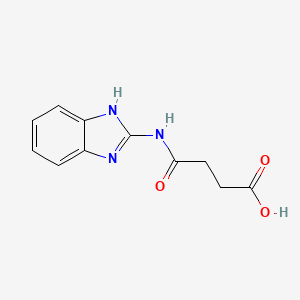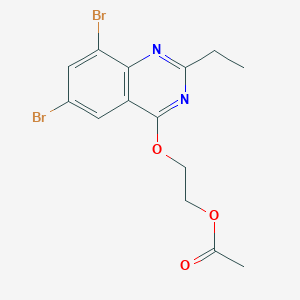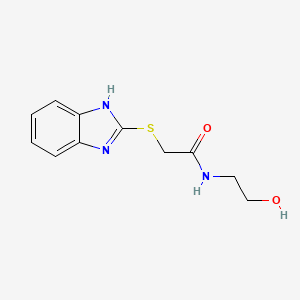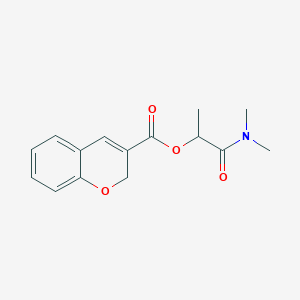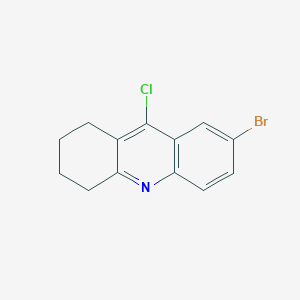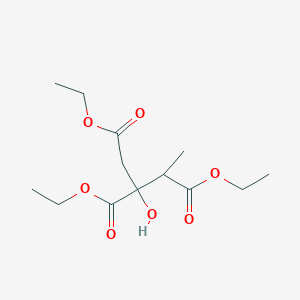
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylic acids It is a derivative of 3-hydroxybutane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate typically involves the esterification of 3-hydroxybutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanol→Triethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion.
化学反応の分析
Types of Reactions
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-oxo-3-hydroxybutane-1,2,3-tricarboxylate.
Reduction: Triethyl 2-hydroxybutane-1,2,3-triol.
Substitution: Corresponding amides or thioesters.
科学的研究の応用
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other metabolites, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in biochemical reactions.
類似化合物との比較
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is unique due to its ethyl ester groups, which impart different chemical properties compared to its non-esterified counterparts
特性
分子式 |
C13H22O7 |
|---|---|
分子量 |
290.31 g/mol |
IUPAC名 |
triethyl 2-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H22O7/c1-5-18-10(14)8-13(17,12(16)20-7-3)9(4)11(15)19-6-2/h9,17H,5-8H2,1-4H3 |
InChIキー |
CVANUCQFCMTYLN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C(C)C(=O)OCC)(C(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


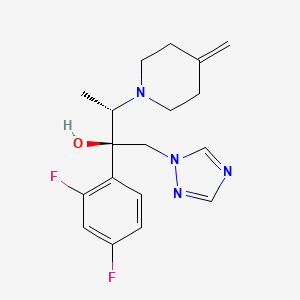

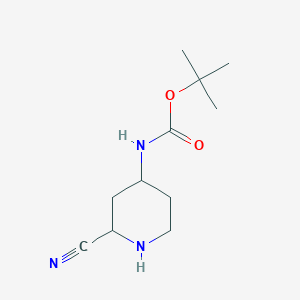

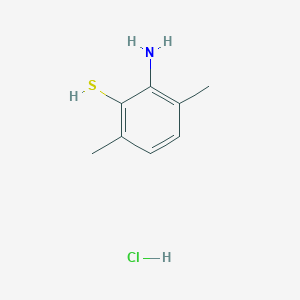

![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
